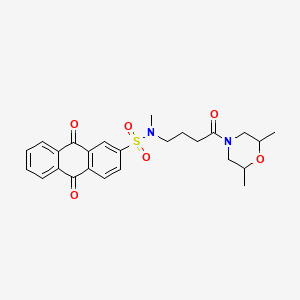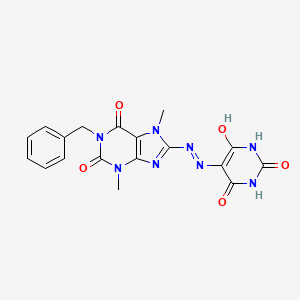
5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione, is a complex molecule that appears to be related to a family of compounds that exhibit a range of biological activities. These compounds typically include pyrimidine and purine structures, which are fundamental components of nucleic acids and are known for their various roles in biological systems .
Synthesis Analysis
The synthesis of related compounds has been reported using different methods. For instance, 5-(benzylidene)pyrimidine-2,4,6-triones with various substituents have been synthesized and their spectral-luminescent properties investigated . Another example is the synthesis of a new aromatic hydrazone and its transition metal complexes, which was achieved by the Japp-Klingemann reaction from diazotized 4-aminoantipyrine and Meldrum's acid . Additionally, the synthesis of pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones via the tandem intramolecular Pinner–Dimroth rearrangement has been described .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the structure of a new aromatic hydrazone was characterized by UV–Visible, 1H NMR, ESR, Mass spectral, molar conductance, and magnetic susceptibility measurements . Supramolecular structures of 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones have been studied, revealing a wide C-C-C angle at the methine C atom linking the two rings and evidence for intramolecular charge separation .
Chemical Reactions Analysis
The chemical behavior of these compounds under different conditions has been explored. For instance, the influence of pH on the molecule was studied, showing azo/enol-hydrazone tautomerism in solution . The tautomerism of enhydrazine versus hydrazone has also been studied in the context of 1,3-dimethyl pyrimidine-2,4,6-trione s-triazinyl hydrazine/hydrazone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated. The spectral-luminescent properties of 5-(benzylidene)pyrimidine-2,4,6-triones were studied, showing aggregation-induced emission characteristics and potential as fluorescent probes . The antioxidant properties of the compounds were explored by DPPH assay, indicating that the ligand possesses better free radical scavenging effect than its complexes . The antibacterial activity of pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones against various bacteria was also evaluated .
Scientific Research Applications
Hydrogen Bonding Studies
Research has shown the presence of extensive hydrogen bonding in phenylhydrazone derivatives of pyrimidine-2(1H),4(3H),5,6-tetraone, which includes both intra- and inter-molecular interactions. This is evident in crystallographic data, indicating potential applications in molecular structure analysis and material science (Beaton, Willey, & Drew, 1987).
Molecular Structure and Synthesis
In another study, the structures of various pyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been analyzed, contributing to the field of organic chemistry and aiding in the understanding of molecular interactions and synthesis processes (da Silva et al., 2005).
Catalyst-Free Synthesis Applications
A catalyst-free, eco-friendly method for synthesizing a series of functionalized pyrimidine-4,6,11(5H)-triones has been developed. This has significant implications in pharmaceutical research and green chemistry due to its mild conditions and high atom economy (Brahmachari & Nayek, 2017).
Supramolecular Structures
The supramolecular structures of pyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been studied, which is crucial for understanding molecular arrangements and interactions in various chemical and biological systems (Rezende et al., 2005).
Potential Biological Applications
Research has been conducted on the synthesis of pyrimidine-2,4,6(1H,3H,5H)-trione derivatives and their potential biological activity. This suggests possible applications in the development of new therapeutic agents (Gobouri, Mohamed, & Amin, 2016).
Tautomerism Studies
Investigations into the tautomerism of pyrimidine-2,4,6-trione derivatives provide insights into the dynamic chemical equilibria in molecules, which is fundamental for understanding various chemical and biological processes (Sharma et al., 2017).
properties
IUPAC Name |
1-benzyl-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O5/c1-24-11-12(19-16(24)23-22-10-13(27)20-17(30)21-14(10)28)25(2)18(31)26(15(11)29)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H3,20,21,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDICWJXIVIWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)
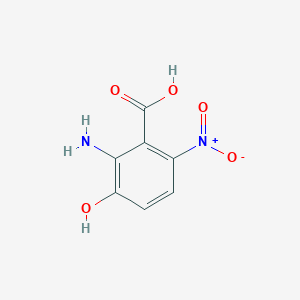

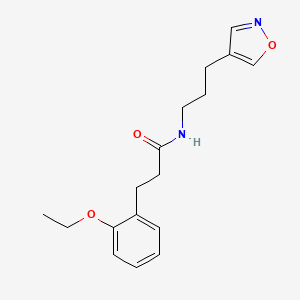
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2538389.png)

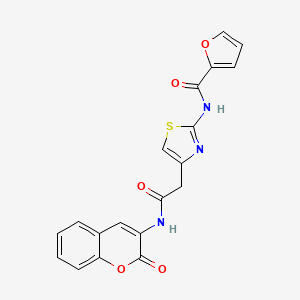
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B2538396.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)
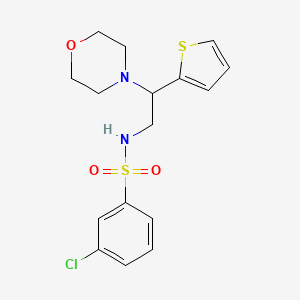
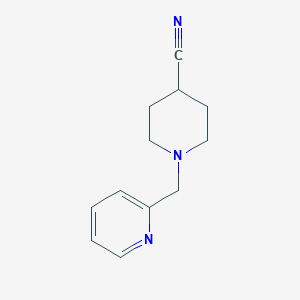

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
